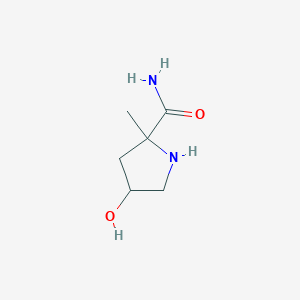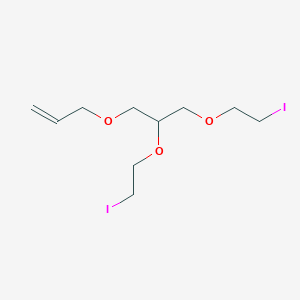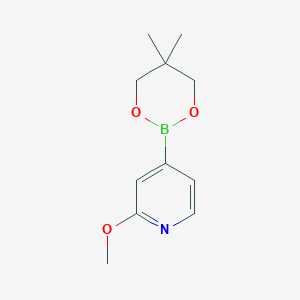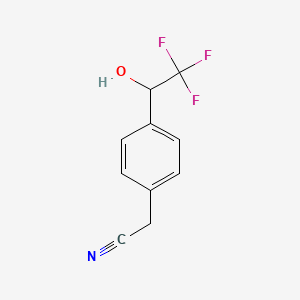
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring attached to an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2,2,2-trifluoroethanol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromoacetophenone with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2,2-trifluoroethanol to form the intermediate 4-(2,2,2-trifluoro-1-hydroxyethyl)phenylmethanol.
Oxidation: The intermediate is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde.
Nitrile Formation: Finally, the benzaldehyde is converted to the acetonitrile derivative using a cyanide source such as sodium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, H₂/Pd-C, or NaBH₄.
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: 2-(4-(2,2,2-Trifluoro-1-oxoethyl)phenyl)acetonitrile.
Reduction: 2-(4-(2,2,2-Trifluoro-1-aminoethyl)phenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties such as enhanced stability and reactivity.
作用机制
The mechanism by which 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.
相似化合物的比较
Similar Compounds
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but with a benzonitrile group instead of acetonitrile.
Uniqueness
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)8-3-1-7(2-4-8)5-6-14/h1-4,9,15H,5H2 |
InChI 键 |
IREOCCRYIXYBJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC#N)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


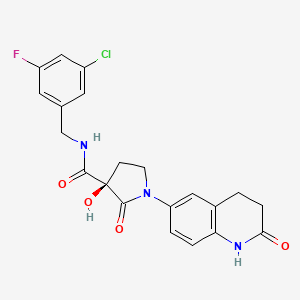
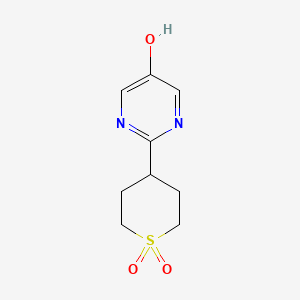


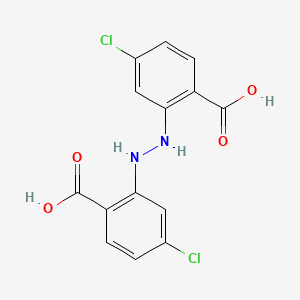

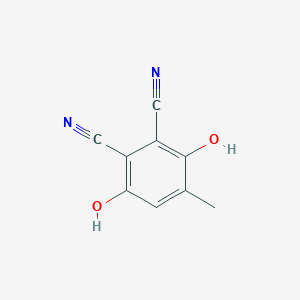

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
